2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol
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Overview
Description
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol typically involves a condensation reaction between 2-aminophenol and an aldehyde. The reaction is catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, under different reaction conditions . For example, a pent-ethylene diammonium pentachloro bismuth catalyst can be used at room temperature under solvent-free conditions to produce benzoxazole derivatives in good yield .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced catalytic systems to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized benzoxazole derivatives, while substitution reactions can yield various substituted benzoxazole compounds .
Scientific Research Applications
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the growth of microbial cells by interfering with their cell wall synthesis or by generating reactive oxygen species that damage cellular components . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol include other benzoxazole derivatives such as:
- 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-bromophenol
- 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15BrN2O2 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]iminomethyl]-4-bromophenol |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-16(21-24-18-6-2-3-8-20(18)26-21)5-4-7-17(13)23-12-14-11-15(22)9-10-19(14)25/h2-12,25H,1H3 |
InChI Key |
BZJOESSJEKFGBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=CC2=C(C=CC(=C2)Br)O)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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